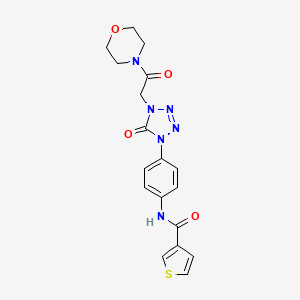
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-(2-Morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide is a complex organic molecule with a range of potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is of interest due to its unique chemical structure and the diverse reactions it can undergo, offering opportunities for developing new materials, drugs, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the Thiophene Ring: This could be achieved via a Paal-Knorr synthesis or a similar method, providing the thiophene-3-carboxylic acid precursor.
Introduction of the Phenyl Group: Through a Friedel-Crafts acylation or alkylation, the phenyl group is attached to the thiophene ring.
Synthesis of the Tetrazole Ring: The tetrazole ring is synthesized using a cyclization reaction involving an appropriate amine and nitrile precursor.
Attachment of the Morpholine Group: Finally, the morpholino-2-oxoethyl moiety is introduced via a nucleophilic substitution reaction, leading to the final compound.
Reaction Conditions: These reactions typically require specific conditions, such as controlled temperatures, catalysts (e.g., Lewis acids like aluminum chloride), and inert atmospheres to ensure successful synthesis.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimization of the synthetic steps to maximize yield and minimize cost. This might include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-(4-(2-Morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide can undergo several types of chemical reactions:
Oxidation: The compound may undergo oxidation at various sites, such as the thiophene ring or the morpholine group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions could target the tetrazole ring or the carbonyl groups, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings and the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Typical oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide, under conditions ranging from room temperature to reflux.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in aprotic solvents can facilitate reduction reactions.
Substitution: Catalysts like palladium on carbon for hydrogenation or halogenating agents for introducing halogen atoms onto the rings are commonly used.
科学研究应用
N-(4-(4-(2-Morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, study of reaction mechanisms, and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases, thanks to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, and in catalysis for chemical processes.
作用机制
The exact mechanism of action of N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction or metabolic pathways, affecting cellular functions. In chemical processes, it could act as a catalyst or reactant, participating in a series of reactions to yield the desired product.
相似化合物的比较
N-(4-(4-(2-Morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide is unique due to its combination of functional groups, which impart distinct chemical and biological properties. Similar compounds might include:
Other Tetrazole Derivatives: Such as 5-phenyl-1H-tetrazole, which also exhibits interesting chemical reactivity but lacks the additional complexity of the morpholino and thiophene groups.
Thiophene Carboxamides: Compounds like thiophene-2-carboxamide share the thiophene core but differ in the functional groups attached.
Morpholino Derivatives: N-morpholinoethyl derivatives that offer different reactivity patterns due to the absence of the tetrazole and thiophene groups.
The uniqueness of this compound lies in its structural complexity, which allows for diverse applications and reactions not possible with simpler analogs.
属性
IUPAC Name |
N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4S/c25-16(22-6-8-28-9-7-22)11-23-18(27)24(21-20-23)15-3-1-14(2-4-15)19-17(26)13-5-10-29-12-13/h1-5,10,12H,6-9,11H2,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJCVHWUNONNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














